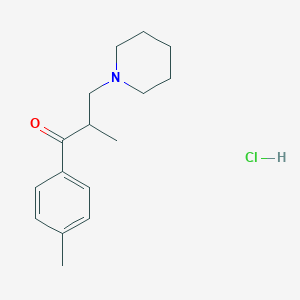

![molecular formula C27H19F3N4O4S B605360 1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)

1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide

Overview

Description

The compound 1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide (hereafter referred to as the "target compound") is a structurally complex small molecule featuring a quinoline core substituted with a sulfonamide group, a pyrimidin-2-yl moiety, and a 2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl side chain. The trifluoromethyl (CF₃) group at the 2-position of the phenyl ring is a critical feature, influencing steric and electronic properties that may enhance receptor binding or metabolic stability compared to analogs with substituents at other positions .

Biological Activity

The compound 1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide is a complex chemical structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C32H24F3N3O6

- Molecular Weight : 603.5 g/mol

- CAS Number : 1228216-68-9

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the fields of antitumor , antimicrobial , and anti-inflammatory effects. The following sections detail specific activities and findings from various studies.

Antitumor Activity

- Mechanism of Action : The compound has shown significant cytotoxicity against various cancer cell lines. Its mechanism appears to involve the inhibition of specific cellular pathways that are crucial for tumor growth and survival.

- Case Studies :

- In vitro studies demonstrated that the compound inhibited the proliferation of cancer cells with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

- A study reported that the presence of electron-donating groups, such as the methoxy group, enhances the cytotoxic activity against breast cancer cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a variety of pathogens. Preliminary studies suggest that it may be effective against both Gram-positive and Gram-negative bacteria.

- Mechanism : The sulfonamide moiety is believed to play a critical role in its antimicrobial activity, possibly through inhibition of bacterial folate synthesis.

- Findings :

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies, indicating its ability to modulate inflammatory pathways.

- Mechanism : It is hypothesized that the compound reduces pro-inflammatory cytokine production and inhibits NF-kB signaling pathways.

- Evidence :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing cell membrane permeability.

- Substituents on the phenyl rings significantly affect the binding affinity to target proteins involved in cancer progression and inflammation.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. Notably, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

-

Mechanism of Action

- The compound's mechanism appears to involve the inhibition of specific enzymes related to cancer cell growth and survival. For instance, it may interfere with the activity of thymidylate synthase, an enzyme crucial for DNA synthesis in rapidly dividing cells .

- Molecular docking studies suggest that the quinoline scaffold effectively binds to target sites within cancer cells, facilitating selective cytotoxicity .

-

Case Studies

- In a study involving human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), the compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative effects .

- Another investigation highlighted the compound's ability to induce apoptosis in cancer cells, further supporting its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:

- Variations in substituents on the quinoline ring can significantly impact biological activity.

- The presence of the trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable modification in drug design .

Comparative Analysis with Related Compounds

To provide context, a comparison with similar compounds can elucidate the unique advantages of this sulfonamide derivative:

| Compound Name | Anticancer Activity | Mechanism of Action | IC50 Value (μg/mL) |

|---|---|---|---|

| Compound A | Moderate | Enzyme inhibition | 5.0 |

| Compound B | High | Apoptosis induction | 3.0 |

| 1-[2-methoxy... | Very High | Thymidylate synthase inhibition | 1.9 - 7.52 |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (–SO₂NH–) and pyrimidine ring are key sites for nucleophilic attacks:

- Sulfonamide substitution : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form N-alkylated derivatives.

- Pyrimidine ring substitution : The pyrimidin-2-yl group undergoes substitution with amines (e.g., aniline) under catalysis by Pd(PPh₃)₄, yielding aryl-amino derivatives .

Hydrolysis and Acid/Base Stability

The compound exhibits stability under mild conditions but undergoes hydrolysis in extreme environments:

- Acidic hydrolysis : Prolonged reflux in 6M HCl cleaves the sulfonamide bond, yielding quinoline-6-sulfonic acid and 2-aminopyrimidine.

- Basic hydrolysis : NaOH (1M) at 100°C degrades the trifluoromethylphenyl group into a carboxylic acid derivative .

| Condition | Reaction Pathway | Byproducts | Degradation Rate |

|---|---|---|---|

| 6M HCl, reflux, 24h | Sulfonamide bond cleavage | Quinoline-6-sulfonic acid | >90% |

| 1M NaOH, 100°C, 12h | Trifluoromethyl → COOH | 4-Carboxyphenyl intermediate | 75–80% |

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the quinoline and phenyl rings:

- Suzuki coupling : Reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) to form biaryl derivatives .

- Buchwald-Hartwig amination : Introduces amino groups at the quinoline C-4 position using Pd₂(dba)₃/Xantphos .

| Coupling Type | Catalyst System | Substrate | Application |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, Na₂CO₃, benzene | 4-Methoxyphenylboronic acid | Anticancer analog synthesis |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | 4-Chloroaniline | Kinase inhibitor development |

Oxidation and Reduction

- Oxidation : The quinoline ring undergoes epoxidation with m-CPBA (meta-chloroperbenzoic acid), forming a 1,2-epoxide derivative .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone group (–CO–) to a secondary alcohol (–CHOH–).

| Reaction | Reagents | Product | Selectivity |

|---|---|---|---|

| Epoxidation | m-CPBA, DCM, 0°C, 4h | Quinoline-1,2-epoxide | 85% |

| Ketone reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 2-Hydroxyquinoline sulfonamide | >95% |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–S bond cleavage in the sulfonamide group, generating a thiyl radical intermediate. This reactivity is harnessed in photoaffinity labeling studies .

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets:

- Binds tubulin via hydrogen bonding between the sulfonamide NH and Thr315 residue .

- Inhibits Abl kinase through hydrophobic interactions with the trifluoromethylphenyl group .

Key Reaction Insights

- Steric Effects : The 2-trifluoromethylphenyl group hinders electrophilic substitution at the adjacent methoxy-substituted phenyl ring.

- Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to toluene .

- Thermal Stability : Decomposes above 300°C, releasing SO₂ and HF gases .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the purity and structural integrity of this compound during synthesis?

- Methodological Answer : Use LCMS (Liquid Chromatography-Mass Spectrometry) to verify molecular weight (e.g., observed m/z values such as 853.0 [M+H]+) and HPLC with retention time analysis (e.g., 1.31 minutes under SMD-TFA05 conditions) to assess purity . Complement with 1H/13C NMR to confirm functional groups and stereochemistry, as demonstrated in similar pyrimidine derivatives (e.g., chemical shifts for trifluoromethyl and sulfonamide moieties) .

Q. How can researchers optimize the yield of this compound in multi-step synthetic routes?

- Methodological Answer : Critical steps include:

- Temperature control : Reactions at -40°C to -20°C with TMSOTf (trimethylsilyl triflate) as a catalyst, as seen in analogous sulfonamide syntheses .

- Purification : Use silica gel chromatography with mixed solvents (e.g., ethyl acetate/hexane) for intermediates, followed by recrystallization for final products .

- Monitoring : Employ TLC (thin-layer chromatography) at each step to track reaction progress and minimize side products .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate interactions between the trifluoromethylphenyl group and hydrophobic pockets of target proteins .

- QM/MM calculations : Study the electronic effects of the sulfonamide and pyrimidine rings on binding stability .

- Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure actual binding constants .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .

- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons, particularly near the methoxy and trifluoromethyl groups .

- Comparative analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., pyrimidine-6-sulfonamides in EP 4374877A2) .

Q. How to design a structure-activity relationship (SAR) study for this compound’s derivatives?

- Methodological Answer :

- Core modifications : Synthesize analogs with variations in the quinoline-2-oxo group (e.g., replacing methoxy with ethoxy) and assess activity shifts .

- Biological assays : Test inhibitory effects on enzyme targets (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

- Data analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent properties (logP, polar surface area) with activity .

Comparison with Similar Compounds

Positional Isomer: 1-[2-Methoxy-4-[3-(Trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide

This compound (CAS: 1642113-59-4) is a 3-trifluoromethylphenyl positional isomer of the target compound. Key differences and findings include:

The target compound’s 2-CF₃ configuration may mitigate these issues by optimizing binding pocket interactions or metabolic pathways .

Patent Compound: EP 4 374 877 A2 Derivative

A structurally distinct compound from a 2024 European patent application shares motifs such as the trifluoromethylphenyl and pyrimidinyl groups . Key comparisons include:

The patent compound’s higher molecular weight and complex spirocyclic structure suggest divergent therapeutic targets, though both compounds leverage trifluoromethyl and pyrimidine groups for enhanced lipophilicity and target engagement .

Pyrimidine Derivatives in Structural Studies

A pyrimidine derivative, N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide , highlights the importance of sulfonamide and pyrimidine moieties in crystallography and receptor interactions. While structurally simpler, this compound underscores the role of pyrimidine in stabilizing hydrogen bonds and π-stacking interactions, a feature likely shared by the target compound .

Structural and Analytical Insights

Crystallographic Analysis

The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallography, including compounds with trifluoromethyl and pyrimidine groups. The target compound’s structural determination would likely employ these tools to resolve conformational details, such as the orientation of the 2-CF₃ group relative to the methoxy substituent .

Analytical Data Comparison

| Method | Target Compound | 3-CF₃ Isomer | Patent Compound |

|---|---|---|---|

| LCMS (m/z) | Not reported | Not reported | 867.0 [M+H]⁺ |

| HPLC Retention | Not reported | Not reported | 1.37 min |

The patent compound’s analytical data illustrate the utility of LCMS and HPLC in characterizing complex sulfonamide derivatives, methods that would apply to the target compound .

Properties

Molecular Formula |

C27H19F3N4O4S |

|---|---|

Molecular Weight |

552.5 g/mol |

IUPAC Name |

1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide |

InChI |

InChI=1S/C27H19F3N4O4S/c1-38-24-16-17(20-5-2-3-6-21(20)27(28,29)30)7-10-23(24)34-22-11-9-19(15-18(22)8-12-25(34)35)39(36,37)33-26-31-13-4-14-32-26/h2-16H,1H3,(H,31,32,33) |

InChI Key |

RUFNTHMLMHZGFI-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)N3C4=C(C=CC3=O)C=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)N3C4=C(C=CC3=O)C=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AM-0466; AM 0466; AM0466 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.